molecular formula C9H13BO2S B13338381 (3-Cyclopentylthiophen-2-yl)boronic acid

(3-Cyclopentylthiophen-2-yl)boronic acid

Cat. No.: B13338381
M. Wt: 196.08 g/mol
InChI Key: VSFXABNQFNHBIT-UHFFFAOYSA-N
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Description

(3-Cyclopentylthiophen-2-yl)boronic acid (CAS 2225173-69-1) is a high-purity reagent primarily employed as a key synthetic intermediate in organic chemistry, especially in metal-catalyzed cross-coupling reactions . Its boronic acid functional group enables it to participate robustly in Suzuki-Miyaura cross-couplings, a transformative method for the efficient construction of carbon-carbon bonds between aryl and heteroaryl rings . This capability makes it exceptionally valuable for researchers developing complex organic molecules, including potential drug candidates and advanced materials. In pharmaceutical research, this compound serves as a critical building block for the preparation of various pharmaceuticals and agrochemicals, facilitating the exploration of new chemical entities . Within material science, its thiophene-based structure is utilized in the creation of organic semiconductors and conductive polymers, which are essential components in electronic devices and sensors . The cyclopentyl substituent on the thiophene ring can influence the compound's electronic properties and steric profile, allowing for fine-tuning in the design of target molecules. The compound is characterized by its stability and reactivity under mild reaction conditions, offering a versatile tool for research and industrial applications. Proper handling is essential; it should be stored sealed in a dry environment at -20°C to maintain its stability and purity . This product is intended For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

Molecular Formula

C9H13BO2S

Molecular Weight

196.08 g/mol

IUPAC Name

(3-cyclopentylthiophen-2-yl)boronic acid

InChI

InChI=1S/C9H13BO2S/c11-10(12)9-8(5-6-13-9)7-3-1-2-4-7/h5-7,11-12H,1-4H2

InChI Key

VSFXABNQFNHBIT-UHFFFAOYSA-N

Canonical SMILES

B(C1=C(C=CS1)C2CCCC2)(O)O

Origin of Product

United States

Preparation Methods

Reaction Conditions

Condition Details
Reactants 3-(2-bromophenyl)propanoic acid or 2-(4-bromothiophen-2-yl)acetic acid, substituted boronic acid
Catalyst Tetrakis(triphenylphosphine)palladium(0)
Base Potassium carbonate
Solvent Dioxane/water mixture
Temperature Reflux
Atmosphere Nitrogen
Purification Reversed-phase HPLC
Purity >98% as detected by HPLC

Related Compounds and Reactions

Other thiophene boronic acids are synthesized using various reaction conditions, including different catalysts, bases, and solvents, which may provide insights into optimizing the synthesis of this compound. Examples of such conditions are shown in the table below.

Reaction Conditions for Thiophene Boronic Acids

Boronic Acid Derivative Yield Reaction Conditions
Thiophene-2-boronic acid 97% Potassium fluoride, bis(tri-t-butylphosphine)palladium(0) in tetrahydrofuran at 60°C for 1.5 hours
Methyl 2-fluoro-3-(2-thienyl)benzoate - Sodium carbonate, tetrakis(triphenylphosphine)palladium(0) in 1,2-dimethoxyethane at 90°C for 3 hours
5-(Thien-2-yl)-thiophene-2-carboxaldehyde - Sodium carbonate, palladium(II) acetate in water and p-dioxane at ambient temperature for 16 hours
3,5-Dibromo-2,2'-Bithiophene 22% Sodium carbonate, tetrakis(triphenylphosphine)palladium(0) in toluene and ethanol under reflux for 24 hours
- 97% (1,1'-bis(diphenylphosphino)ferrocene)palladium(II) dichloride, sodium carbonate in toluene and ethanol under nitrogen atmosphere and reflux for 2 hours
Product with 2,2'-dibromospirobifluorene and thiopheneboronic acid 62% Potassium fluoride, tetrakis(triphenylphosphine)palladium(0), potassium carbonate in tetrahydrofuran and toluene at 90°C

Chemical Reactions Analysis

Types of Reactions: (3-Cyclopentylthiophen-2-yl)boronic acid undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

    Suzuki-Miyaura Coupling: The major products are biaryl compounds or styrenes.

    Oxidation: The major products are alcohols or ketones.

    Substitution: The major products are halogenated or nitrated thiophenes.

Mechanism of Action

The mechanism of action of (3-Cyclopentylthiophen-2-yl)boronic acid in Suzuki-Miyaura coupling involves several key steps:

Comparison with Similar Compounds

Table 1: Structural and Functional Group Comparisons

Compound Name Substituents Molecular Formula Key Functional Groups
(3-Cyclopentylthiophen-2-yl)boronic acid Cyclopentyl (C₅H₉), thiophene, -B(OH)₂ C₉H₁₃BO₂S Boronic acid, thiophene
6-Hydroxynaphthalen-2-yl boronic acid Hydroxyl (-OH), naphthalene, -B(OH)₂ C₁₀H₉BO₃ Boronic acid, hydroxyl
Phenanthren-9-yl boronic acid Phenanthrene, -B(OH)₂ C₁₄H₁₁BO₂ Boronic acid, polyaromatic
3-Thiophenylboronic acid Thiophene, -B(OH)₂ C₄H₅BO₂S Boronic acid, thiophene

Key Observations :

  • Thiophene-containing boronic acids (e.g., 3-Thiophenylboronic acid) exhibit unique electronic properties due to sulfur’s electronegativity, which may influence reactivity in cross-coupling reactions .

Table 2: Antiproliferative Activity of Selected Boronic Acids

Compound Name Cell Line IC₅₀ (µM) Solubility Challenges Reference
6-Hydroxynaphthalen-2-yl boronic acid 4T1 (breast cancer) 0.1969 Low precipitation
Phenanthren-9-yl boronic acid 4T1 0.2251 Moderate precipitation
This compound* N/A N/A Predicted high lipid solubility

Notes:

  • *No direct data on this compound’s bioactivity is available. Its lipophilicity (inferred from the cyclopentyl group) may enhance cellular uptake but could also lead to solubility issues, as seen in analogs like pyren-1-yl boronic acid .
  • Boronic acids with hydroxyl groups (e.g., 6-hydroxynaphthalen-2-yl) show superior water solubility but may require structural optimization to avoid precipitation in biological assays .

Reactivity and Binding Affinity

Table 3: Reactivity Parameters of Boronic Acids

Compound Class pKa Range Glucose Binding Constant (Kₐ, M⁻¹) Applications
3-AcPBA/4-MCPBA analogs ~8.5–9.5 1–10 Glucose sensing
Thiophene-substituted boronic acids* ~7–8 (estimated) Not reported Cross-coupling reactions
Hydroxyl-substituted analogs ~7.5–8.5 100–1000 Anticancer agents

Key Insights :

  • The pKa of this compound is expected to be near physiological pH (~7–8), similar to other thiophene derivatives, enabling diol-binding under biological conditions .
  • Boronic acids with lower pKa (e.g., hydroxyl-substituted analogs) exhibit stronger binding to diols like glucose, which is critical for both therapeutic and diagnostic applications .

Q & A

Q. What are the key considerations for optimizing the synthesis of (3-Cyclopentylthiophen-2-yl)boronic acid?

Synthesis optimization requires precise control of reaction parameters:

  • Temperature : Maintain sub-ambient conditions (e.g., 0–5°C) during boronation to minimize side reactions.
  • Solvent selection : Use polar aprotic solvents (e.g., THF or DMF) to stabilize intermediates and enhance boronic acid formation .
  • Catalyst concentration : Employ palladium catalysts (e.g., Pd(PPh₃)₄) at 1–5 mol% to promote Suzuki-Miyaura coupling efficiency .
    Post-synthesis, purify via column chromatography using silica gel and hexane/ethyl acetate gradients.

Q. How can the structure of this compound be confirmed experimentally?

Use a combination of analytical techniques:

  • ¹H/¹³C NMR : Identify cyclopentyl and thiophene protons (δ 6.5–7.5 ppm for thiophene; δ 1.5–2.5 ppm for cyclopentyl). The boronic acid proton typically appears as a broad singlet (~δ 8–9 ppm) .
  • Mass spectrometry (HRMS) : Confirm molecular ion peaks (e.g., [M+H]⁺) and isotopic patterns consistent with boron (¹⁰B/¹¹B).
  • FT-IR : Detect B–O stretching vibrations (~1350 cm⁻¹) and O–H bonds (~3200 cm⁻¹) .

Q. What role does this compound play in Suzuki-Miyaura cross-coupling reactions?

The boronic acid group facilitates carbon-carbon bond formation with aryl halides. Key steps:

Transmetallation : The boronic acid transfers its cyclopentylthiophene group to a palladium catalyst.

Reductive elimination : Forms the biaryl product.
Optimize yields by selecting ligands (e.g., SPhos) and bases (e.g., K₂CO₃) compatible with the thiophene moiety .

Q. What safety protocols are essential for handling this compound?

  • Personal protective equipment (PPE) : Wear nitrile gloves, lab coats, and goggles to avoid skin/eye contact.
  • Ventilation : Use fume hoods to prevent inhalation of boronic acid dust.
  • Storage : Keep in airtight containers under inert gas (N₂/Ar) at –20°C to prevent hydrolysis .

Advanced Research Questions

Q. How can trace impurities (e.g., residual boronic acids) be quantified in drug substances containing this compound?

Develop a LC-MS/MS method in Multiple Reaction Monitoring (MRM) mode:

  • Column : C18 (2.1 × 50 mm, 1.7 µm).
  • Mobile phase : 0.1% formic acid in water/acetonitrile.
  • Detection : Use negative ionization for underivatized boronic acids (LOD < 0.1 ppm) . Validate per ICH guidelines for linearity (R² > 0.99) and accuracy (90–110%).

Q. How do kinetic properties of boronic acid-diol binding impact real-time sensing applications?

Associate binding kinetics (kon/koff) with response times using stopped-flow fluorescence :

  • Procedure : Mix boronic acid (1 mM) with diol (e.g., D-fructose) in PBS (pH 7.4) and monitor fluorescence changes.
  • Findings : kon follows D-fructose > D-glucose (due to 1,2-cis diol geometry), with equilibration within seconds . Adjust sensor design (e.g., fluorophore positioning) to enhance signal-to-noise ratios .

Q. Why might glycoprotein binding studies with boronic acids yield contradictory selectivity data?

Non-specific secondary interactions (e.g., hydrophobic or electrostatic forces) can interfere. Mitigation strategies:

  • Buffer optimization : Use high-ionic-strength buffers (e.g., 150 mM NaCl) to suppress electrostatic interactions.
  • Surface functionalization : Introduce hydrophilic spacers (e.g., PEG) on boronic acid-modified substrates .

Q. How can high-throughput synthesis accelerate the exploration of boronic acid derivatives?

Employ automated multicomponent reactions (MCRs) :

  • Workflow : Combine this compound with amines, aldehydes, and isocyanides in 96-well plates.
  • Analysis : Use MALDI-MS for rapid product screening. Machine learning (e.g., k-means clustering) aids in selecting diverse building blocks .

Q. What challenges arise in MALDI-MS analysis of boronic acid-containing peptides?

Boroxine formation (dehydration trimerization) complicates spectral interpretation. Solutions:

  • Derivatization : Convert boronic acids to esters using 1,2-ethanediol.
  • Matrix choice : Use α-cyano-4-hydroxycinnamic acid (CHCA) to minimize fragmentation .

Q. How can QSAR models guide the design of boronic acid-based enzyme inhibitors?

  • Descriptor selection : Compute electronic (HOMO/LUMO) and steric (molar refractivity) parameters from DFT calculations.
  • Validation : Corrogate with IC₅₀ data from serine protease inhibition assays (e.g., proteasome) .

Data Contradiction and Optimization

Q. How to resolve discrepancies in boronic acid reactivity across similar substrates (e.g., methyl vs. methoxy groups)?

Perform Hammett analysis :

  • Method : Compare σ values for substituents (e.g., σₚ for –OCH₃ = –0.27; –CH₃ = –0.17).
  • Outcome : Electron-donating groups (e.g., –OCH₃) reduce electrophilicity at boron, slowing transmetallation in cross-coupling .

Q. Why do computational predictions of boronic acid mutagenicity sometimes conflict with experimental results?

False positives may arise from over-reliance on structural alerts (e.g., boronate ring systems). Validate via:

  • Ames test : Assess mutagenicity in S. typhimurium strains TA98/TA100.
  • In silico refinement : Use ADMET predictors with boronic acid-specific training sets .

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